molecular formula C9H9NO3 B1294535 3',4'-Methylenedioxyacetanilide CAS No. 13067-19-1

3',4'-Methylenedioxyacetanilide

Cat. No. B1294535
CAS RN: 13067-19-1
M. Wt: 179.17 g/mol
InChI Key: CGLCDOZYDURWIG-UHFFFAOYSA-N
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Patent
US04599347

Procedure details

56.5 g of 5-acetamino-1,3-benzodioxole in 250 ml of glacial acetic acid were nitrated as described above with a solution of 30 ml of nitric acid in 100 ml of glacial acetic acid in a 500 ml sulfonation flask equipped with stirrer, thermometer and dropping funnel. The crystals, removed by filtration under suction, were ashed thoroughly with water and dried overnight at about 60° C. in vacuo. There were obtained 68.3 g (96.6% of theory) of 5-acetamino-6-nitro-1,3-benzodioxole of melting point 211°-213° C.
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:13]=[CH:12][C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=1)[C:2]([CH3:4])=[O:3].[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C>[NH:1]([C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=1)[C:2]([CH3:4])=[O:3]

Inputs

Step One
Name
Quantity
56.5 g
Type
reactant
Smiles
N(C(=O)C)C1=CC2=C(OCO2)C=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer
CUSTOM
Type
CUSTOM
Details
The crystals, removed by filtration under suction
CUSTOM
Type
CUSTOM
Details
dried overnight at about 60° C. in vacuo
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)C)C1=CC2=C(OCO2)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 68.3 g
YIELD: PERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.